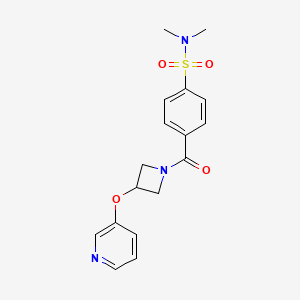
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N-dimethyl-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity due to its unique structural features. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, an azetidine ring, and a pyridine moiety, which contribute to its biological properties. The molecular formula is C13H16N3O3S with a molecular weight of approximately 300.35 g/mol. Its structural uniqueness lies in the combination of these functional groups, enhancing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₃O₃S |
| Molecular Weight | 300.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CN(C)S(=O)(=O)N1CC(C1)OC2=CC=NC=C2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and azetidine precursors. Key methods include:
- Formation of the Azetidine Ring : Using appropriate reagents such as toluene or dichloromethane.
- Sulfonamide Formation : Reaction with sulfonyl chlorides under basic conditions.
- Pyridine Coupling : Utilizing palladium or copper catalysts for effective coupling reactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related pyridinyl sulfonamides have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound is believed to inhibit specific enzymes involved in inflammatory pathways. For example, it may modulate the activity of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammation . This inhibition can lead to reduced inflammation and improved outcomes in related diseases.
Anticancer Properties
There is emerging evidence supporting the anticancer potential of similar compounds through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The observed IC50 values indicate potent inhibitory effects on various tumor cells, particularly in triple-negative breast cancer (TNBC) models .
Case Studies
- Antibacterial Activity : A study demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
- Antitumor Efficacy : In vivo studies showed that administration of related sulfonamides significantly inhibited tumor growth in xenograft models of breast cancer, highlighting their therapeutic potential .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Binding : It binds to active sites on enzymes like MMPs, inhibiting their function.
- Receptor Modulation : The compound may also interact with receptors involved in inflammatory responses, leading to downstream effects on cell signaling pathways.
属性
IUPAC Name |
N,N-dimethyl-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-19(2)25(22,23)16-7-5-13(6-8-16)17(21)20-11-15(12-20)24-14-4-3-9-18-10-14/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGHGPPGPBLKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














